Sodium 2,2,3,3-tetrafluoropropionate
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Overview
Description
Sodium 2,2,3,3-tetrafluoropropionate is a chemical compound with the molecular formula C3HF4NaO2. It is a salt form of 2,2,3,3-tetrafluoropropanoic acid and is known for its applications in various fields, including agriculture and industry. This compound is characterized by its high efficiency, low toxicity, and environmental friendliness .
Mechanism of Action
Target of Action
Sodium 2,2,3,3-tetrafluoropropionate, also known as Tetrapion, is a fluorinated compound that primarily targets the synthesis of chlorophyll and other photosynthetic pigments in plants .
Mode of Action
Tetrapion interferes with the synthesis of chlorophyll and other photosynthetic pigments, inhibiting the plant’s ability to produce oxygen . This interference leads to the death of the plant, making Tetrapion an effective herbicide .
Biochemical Pathways
It is known that the compound disrupts the photosynthesis process, which is vital for plant growth and survival .
Pharmacokinetics
Given its use as a herbicide, it is likely that the compound is absorbed by plants and distributed throughout the plant system .
Result of Action
The primary result of Tetrapion’s action is the death of the plant. By inhibiting the synthesis of chlorophyll and other photosynthetic pigments, the plant is unable to produce oxygen, leading to its death .
Action Environment
The efficacy and stability of Tetrapion can be influenced by various environmental factors. For instance, the compound’s effectiveness may vary depending on the specific type of plant it is used on, the soil conditions, and the climate . Additionally, safety precautions should be taken when handling Tetrapion, as its dust can be irritating to the skin, eyes, and respiratory tract .
Biochemical Analysis
Biochemical Properties
Sodium 2,2,3,3-tetrafluoropropionate plays a significant role in biochemical reactions, particularly in the inhibition of lipid synthesis. It interacts with various enzymes and proteins, including those involved in metabolic pathways. The compound is known to inhibit the activity of acetyl-CoA carboxylase, an enzyme crucial for fatty acid synthesis. This inhibition leads to a decrease in the production of malonyl-CoA, a key intermediate in lipid biosynthesis. Additionally, this compound interacts with other biomolecules, such as transport proteins, affecting their function and stability .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to disrupt the normal function of cell membranes, leading to changes in ion transport and membrane potential. This disruption can affect cell signaling pathways, such as those involving calcium ions, and lead to altered gene expression. Furthermore, this compound impacts cellular metabolism by inhibiting key enzymes involved in energy production and lipid metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their activity and preventing the formation of essential metabolic intermediates. For example, the compound binds to acetyl-CoA carboxylase, inhibiting its activity and reducing the production of malonyl-CoA. This inhibition leads to a decrease in fatty acid synthesis and an overall reduction in lipid accumulation. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable under normal laboratory conditions but can degrade when exposed to high temperatures or prolonged light exposure. Studies have shown that this compound can have long-term effects on cellular function, including persistent inhibition of lipid synthesis and alterations in cell signaling pathways. These effects can be observed in both in vitro and in vivo studies, with changes in cellular metabolism and gene expression persisting for extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit lipid synthesis without causing significant toxicity. At higher doses, this compound can induce toxic effects, including liver damage, disruption of metabolic processes, and adverse effects on the nervous system. Threshold effects have been observed, with specific dosages required to achieve desired biochemical outcomes without causing harm. It is essential to carefully monitor and adjust dosages to minimize toxic effects while maximizing the compound’s biochemical benefits .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to lipid metabolism. The compound interacts with enzymes such as acetyl-CoA carboxylase, inhibiting its activity and reducing the production of malonyl-CoA. This inhibition affects the overall flux of metabolites through lipid biosynthesis pathways, leading to decreased fatty acid and triglyceride production. Additionally, this compound can influence other metabolic pathways by interacting with cofactors and regulatory proteins, further modulating cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transport proteins, facilitating its movement across cell membranes and into specific cellular compartments. Once inside the cell, this compound can accumulate in certain organelles, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects. The distribution of the compound within tissues can vary depending on factors such as dosage, exposure duration, and the presence of other interacting molecules .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may be targeted to the endoplasmic reticulum, where it interacts with enzymes involved in lipid synthesis. Additionally, the compound can localize to mitochondria, affecting energy production and metabolic processes. The precise subcellular localization of this compound is essential for understanding its biochemical effects and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of sodium 2,2,3,3-tetrafluoropropionate typically involves the reaction of tetrafluoroethylene with a cyanide salt and water in the presence of an alcohol. The reaction is carried out under controlled conditions to ensure high yields. For example, a stirred autoclave can be charged with sodium cyanide, water, and methanol, and then tetrafluoroethylene is added in portions to maintain a specific pressure .
Industrial Production Methods: Industrial synthesis methods include nucleophilic addition of tetrafluoroethylene, telomerization of tetrafluoroethylene, and oxidation of 2,2,3,3-tetrafluoro-1-propanol. These methods are optimized for large-scale production to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions: Sodium 2,2,3,3-tetrafluoropropionate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using an electrocatalytic reactor with a nano-MnOx loading porous titanium electrode as the anode.
Reduction and Substitution: Specific conditions and reagents for reduction and substitution reactions vary depending on the desired products and reaction pathways.
Major Products: The major products formed from these reactions include 2,2,3,3-tetrafluoropropionic acid and its derivatives, which are used in various applications .
Scientific Research Applications
Sodium 2,2,3,3-tetrafluoropropionate has a wide range of scientific research applications:
Comparison with Similar Compounds
- 2,2,3,3-Tetrafluoropropionic acid
- Sodium 2,2,3,3-tetrafluoropropanoate
- Flupropanate
- Tetrapion
Uniqueness: Sodium 2,2,3,3-tetrafluoropropionate stands out due to its high selectivity, low toxicity, and environmental friendliness. Compared to other similar compounds, it offers a balance of efficiency and safety, making it a preferred choice in various applications .
Properties
CAS No. |
22898-01-7 |
---|---|
Molecular Formula |
C3H2F4NaO2 |
Molecular Weight |
169.03 g/mol |
IUPAC Name |
sodium;2,2,3,3-tetrafluoropropanoate |
InChI |
InChI=1S/C3H2F4O2.Na/c4-1(5)3(6,7)2(8)9;/h1H,(H,8,9); |
InChI Key |
HAPDYYIGKMSQMP-UHFFFAOYSA-N |
SMILES |
C(C(C(=O)[O-])(F)F)(F)F.[Na+] |
Canonical SMILES |
C(C(C(=O)O)(F)F)(F)F.[Na] |
22898-01-7 | |
solubility |
0.13 M |
vapor_pressure |
3.00e-04 mmHg |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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